molecular formula C22H24N4O3S B3468121 4-tert-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

4-tert-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B3468121
M. Wt: 424.5 g/mol
InChI Key: RAFGADVQQYVCFJ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide (CAS 349085-79-6) is a benzamide-sulfonamide hybrid compound. Its molecular formula is C₂₄H₂₆N₄O₃S, with a molecular weight of 466.55 g/mol. The structure features a tert-butyl-substituted benzamide moiety linked via a sulfonamide group to a 4-methylpyrimidin-2-yl aromatic ring.

Properties

IUPAC Name

4-tert-butyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-15-13-14-23-21(24-15)26-30(28,29)19-11-9-18(10-12-19)25-20(27)16-5-7-17(8-6-16)22(2,3)4/h5-14H,1-4H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFGADVQQYVCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield 4-tert-butyl-N-(4-sulfamoylphenyl)benzamide. Finally, this compound is reacted with 4-methyl-2-chloropyrimidine under basic conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl group, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted pyrimidinyl derivatives.

Scientific Research Applications

4-tert-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their properties:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity/Notes
4-tert-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide Benzamide: tert-butyl; Sulfamoyl: 4-methylpyrimidin-2-yl C₂₄H₂₆N₄O₃S 466.55 Not reported Reference compound for SAR studies
4-Chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide Benzamide: Cl; Sulfamoyl: 4-methylpyrimidin-2-yl C₁₈H₁₅ClN₄O₃S 402.85 Not reported Structural analogue with Cl substitution; lower lipophilicity (XLogP3 ≈ 2.5)
4-[butyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide Additional sulfamoyl: butyl-ethyl C₂₄H₂₉N₅O₅S₂ 531.70 Not reported Higher molecular weight; increased XLogP3 (3.1) suggests enhanced lipophilicity
N-{[4-(N'-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl]carbamothioyl}benzamide (1c) Thiourea linkage instead of benzamide C₁₉H₁₇N₅O₃S₂ 428.08 231–232 Antifungal activity (C. albicans); thiourea enhances hydrogen bonding
4-tert-butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide Sulfamoyl: thiazole instead of pyrimidine C₂₀H₂₂N₄O₃S₂ 454.54 Not reported Thiazole substitution alters electronic properties; potential for varied receptor interactions

Physical and Chemical Properties

  • Lipophilicity : The tert-butyl group in the target compound enhances hydrophobicity compared to the chloro-substituted analogue (XLogP3 ≈ 3.5 vs. 2.5) .
  • Melting Points : Thiourea derivatives (e.g., compound 1c) exhibit lower melting points (231–232°C) compared to benzamide-sulfonamides, likely due to reduced crystallinity from flexible thiourea linkages .
  • Solubility : Bulkier substituents (e.g., butyl-ethyl sulfamoyl in ) decrease aqueous solubility, while polar groups (e.g., Cl in ) improve it.

Biological Activity

4-tert-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A tert-butyl group which enhances lipophilicity.
  • A sulfamoyl group linked to a pyrimidine ring , which is often associated with biological activity.
  • A benzamide backbone that is common in many pharmacologically active compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfamoyl group is believed to play a crucial role in binding affinity and inhibitory activity. For instance, it may inhibit cyclooxygenase-2 (COX-2), leading to reduced production of inflammatory mediators such as prostaglandins, thus exhibiting anti-inflammatory properties.

Anti-inflammatory Effects

Research indicates that the compound demonstrates significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study on Benzamide Derivatives Investigated various benzamide derivatives for their cytotoxic effects against cancer cell lines. Related compounds showed promising results, suggesting potential for further research on similar structures .
Inflammation Pathway Inhibition Demonstrated that compounds with sulfamoyl groups can inhibit COX-2 activity, leading to decreased inflammation.
ADME Studies Preliminary studies suggest favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties for related compounds, reinforcing their potential as therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-tert-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Reactant of Route 2
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4-tert-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

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